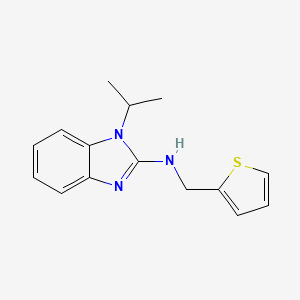
4-(2,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTS and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. DMTS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
DMTS has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMTS has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, DMTS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTS is its wide range of biological activities, making it a potential candidate for the treatment of various diseases. DMTS is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DMTS is its potential toxicity, which can limit its use in vivo. Additionally, more research is needed to fully understand the mechanism of action of DMTS and its potential side effects.
Orientations Futures
There are many potential future directions for research on DMTS. One area of research could focus on the development of novel DMTS derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of DMTS in combination with other drugs or therapies for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of DMTS and its potential side effects, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
DMTS can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2,4-dimethoxybenzaldehyde and methyl thioglycolate. The reaction proceeds under reflux in ethanol, and the product is obtained after purification using column chromatography. Other methods include the reaction of 2-aminothiazole with 2,4-dimethoxybenzaldehyde and dimethyl sulfide, which proceeds under reflux in acetic acid.
Applications De Recherche Scientifique
DMTS has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative properties. DMTS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-9-5-4-8(11(7-9)17-2)6-10-12(15)19-13(14-10)18-3/h4-7H,1-3H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLIMXKLZVBCI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)




![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)

![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)

![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)

